
4-Hydroxy-1,3-benzodioxol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-1,3-benzodioxol-2-one is an organic compound with the molecular formula C7H4O4. It is a derivative of benzodioxole, characterized by a hydroxyl group at the 4-position and a lactone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,3-benzodioxol-2-one typically involves the reaction of catechol with carbon dioxide in the presence of a base, followed by cyclization to form the lactone ring. One common method includes the use of sodium hydroxide (NaOH) as a base and methanol as a solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
4-Hydroxy-1,3-benzodioxol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The lactone ring can be reduced to form diols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Halogenated and nitrated benzodioxole derivatives.
科学研究应用
4-Hydroxy-1,3-benzodioxol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-Hydroxy-1,3-benzodioxol-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This interaction is facilitated by the compound’s ability to bind to the active site of the enzyme, blocking its activity .
相似化合物的比较
Similar Compounds
4-Hydroxy-5-nitro-1,3-benzodioxol-2-one: Similar structure with a nitro group at the 5-position.
1,3-Benzodioxol-2-one: Lacks the hydroxyl group at the 4-position.
1,3-Benzodioxole: Parent compound without the lactone ring
Uniqueness
4-Hydroxy-1,3-benzodioxol-2-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a lactone ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
属性
CAS 编号 |
6249-25-8 |
|---|---|
分子式 |
C7H4O4 |
分子量 |
152.10 g/mol |
IUPAC 名称 |
4-hydroxy-1,3-benzodioxol-2-one |
InChI |
InChI=1S/C7H4O4/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3,8H |
InChI 键 |
GUFBCFUTLOKYBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


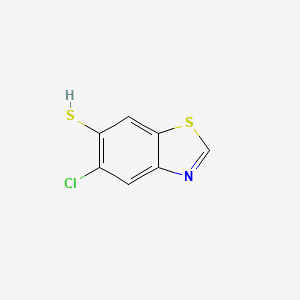
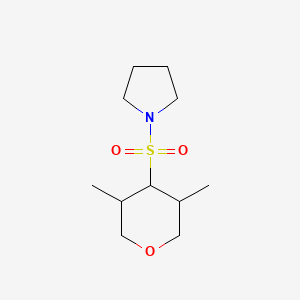
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B13967037.png)
![P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol](/img/structure/B13967042.png)
![tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate](/img/structure/B13967050.png)
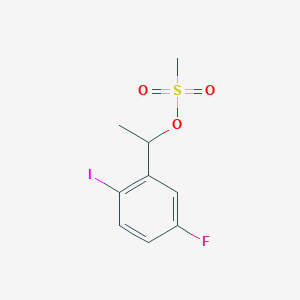
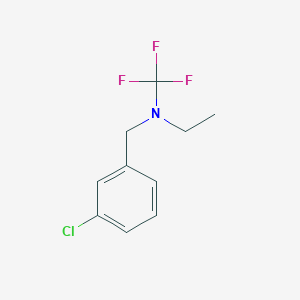
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)
![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)
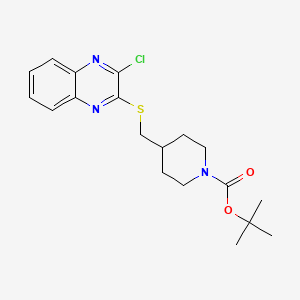
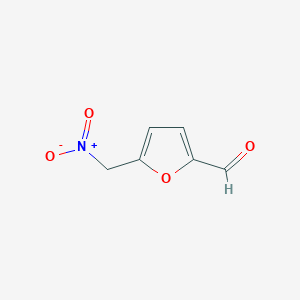
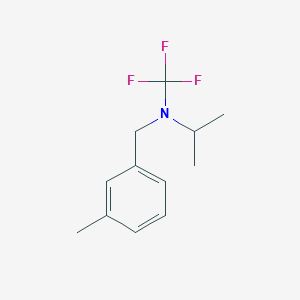
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
